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Compound of Interest

2,4-Difluoro-3-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B070875

An In-depth Technical Guide to 2,4-Difluoro-3-
hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of interest in
medicinal chemistry and drug development. The presence of two fluorine atoms and a hydroxyl
group on the benzaldehyde scaffold can significantly influence its physicochemical properties,
metabolic stability, and biological activity. This document provides a comprehensive overview of
the known physical and chemical properties of 2,4-Difluoro-3-hydroxybenzaldehyde, along
with relevant experimental details and potential synthetic routes.

Physicochemical Properties

The introduction of fluorine atoms can alter properties such as acidity, lipophilicity, and
metabolic stability, making this compound a valuable building block in the design of novel
therapeutic agents.

Physical Properties
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Quantitative physical data for 2,4-Difluoro-3-hydroxybenzaldehyde is summarized in the

table below. The boiling point has not been reported and may be subject to decomposition at

elevated temperatures. The solubility is expected to be moderate in polar organic solvents.

Property Value Source
Molecular Formula C7H4F20:2 --INVALID-LINK--
Molecular Weight 158.10 g/mol --INVALID-LINK--
CAS Number 192927-69-8 SpectraBase[1]
Appearance Solid (predicted) General knowledge
Melting Point 141.3-141.7 °C Alkorta et al.[2]
Boiling Point Not available

Sparingly soluble in water;
Solubility soluble in organic solvents Inferred from related

such as ethanol, methanol,

and DMSO.

compounds[3][4][5]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 2,4-Difluoro-3-

hydroxybenzaldehyde.

2.2.1. NMR Spectroscopy

The tH, 13C, and °F NMR data for 2,4-Difluoro-3-hydroxybenzaldehyde have been reported
by Alkorta et al.[2]. The spectra were recorded in DMSO-ds at 300 K.

IH NMR Data
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment

ppm pRETY (J) Hz g

10.16 d 4J(H,F)=1.6 CHO

9.94 S OH
3J(H,H) = 8.9, 4J(H,F)

7.42 ddd H-6
= 6.8, 4J(H,F) = 4.9
3J(H,H) = 8.9, 3J(H,F)

7.11 ddd H-5
=10.7, 5J(H,F) = 1.2

13C NMR Data
Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz
3J(C,F) = 5.9, 5J(C,F)

186.7 dd CHO
=2.0
1J(C,F) = 247.9,

152.0 dd C-2
2J(CF)=11.2
1J(C,F) = 244.2,

142.1 dd C-4
2J(C,F)=3.9
2J(C,F) = 14.5,

138.8 dd C-3
4)(C,F)=2.0
3J(C,F) = 4.1, 3J(C,F)

124.9 dd C-6
=3.8
2J(C,F)=15.1,

120.3 dd C-1
4)(C,F)=3.9
2J(C,F) = 22.4,

113.8 dd C-5
4)(C,F)=3.2

19F NMR Data
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
3J(F,F) = 19.8, 4J(FH)
-139.7 dd -
=6.8
3J(F,F) = 19.8, 3J(F,H)
-155.8 ddd -

=10.7,4J(FH) =4.9

2.2.2. Infrared (IR) Spectroscopy

An experimental IR spectrum for 2,4-Difluoro-3-hydroxybenzaldehyde is not readily

available. However, the expected characteristic absorption bands based on its functional

groups are presented below.

Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
3500-3200 Strong, Broad O-H Stretch Phenolic Hydroxyl
3100-3000 Medium C-H Stretch Aromatic
2850-2750 Medium C-H Stretch Aldehyde
1700-1680 Strong C=0 Stretch Aldehyde
1620-1580 Medium-Strong C=C Stretch Aromatic Ring
1250-1000 Strong C-F Stretch Aryl Fluoride

2.2.3. Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available for 2,4-Difluoro-3-

hydroxybenzaldehyde, indicating a molecular weight of 158.1 g/mol .[1][6]

Chemical Properties and Reactivity

The chemical reactivity of 2,4-Difluoro-3-hydroxybenzaldehyde is dictated by its three

functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.
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» Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can
undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the
formation of imines and oximes.

o Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a
phenoxide. It can also undergo etherification and esterification reactions.

o Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, which deactivates
the ring towards electrophilic aromatic substitution. However, they can activate the ring for
nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine
atoms.

The interplay of these functional groups makes 2,4-Difluoro-3-hydroxybenzaldehyde a
versatile intermediate for the synthesis of more complex molecules.

Experimental Protocols

A detailed experimental protocol for the synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde is
not explicitly described in the reviewed literature. However, based on common organic
synthesis methodologies for substituted benzaldehydes, a plausible synthetic route would be
the formylation of 2,4-difluoro-3-methoxyphenol followed by demethylation, or the direct
formylation of 2,6-difluorophenol. The Vilsmeier-Haack reaction is a common method for the
formylation of electron-rich aromatic rings.[7][8][9]

Proposed Synthesis via Vilsmeier-Haack Reaction

This proposed protocol is based on the general procedure for the Vilsmeier-Haack formylation
of phenols.

Reaction Scheme:

POCI3, DMF

2,6-Difluorophenol Vilsmeier-Haack Reaction » 2 4-Difluoro-3-hydroxybenzaldehyde
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Proposed Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde

Materials:

2,6-Difluorophenol

e Phosphorus oxychloride (POCIs)
¢ N,N-Dimethylformamide (DMF)
e Dichloromethane (DCM)

e Sodium acetate

e Hydrochloric acid (HCI)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate
Procedure:

e To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C,
slowly add phosphorus oxychloride (1.2 equivalents).

e Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

e Add a solution of 2,6-difluorophenol (1 equivalent) in dichloromethane to the reaction mixture
at 0 °C.

» Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).
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e Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a
saturated aqueous solution of sodium acetate.

 Stir the mixture vigorously for 1 hour.
o Separate the organic layer, and extract the aqueous layer with dichloromethane.
o Combine the organic layers, wash with dilute hydrochloric acid, water, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent to afford 2,4-Difluoro-3-hydroxybenzaldehyde.

Potential Applications in Drug Development

While specific biological activities for 2,4-Difluoro-3-hydroxybenzaldehyde have not been
extensively reported, its structural motifs are present in various biologically active molecules.
Benzaldehyde derivatives are known to possess a wide range of pharmacological effects,
including antimicrobial and anticancer activities.[8][10][11][12][13][14][15][16] The incorporation
of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.[17]
Therefore, 2,4-Difluoro-3-hydroxybenzaldehyde serves as a valuable starting material for the
synthesis of novel compounds with potential therapeutic applications.

Safety Information

The safety data for 2,4-Difluoro-3-hydroxybenzaldehyde indicates that it is a hazardous
substance.[18]

Hazard Statements:
e H315: Causes skin irritation.[18]
e H319: Causes serious eye irritation.[18]

» H335: May cause respiratory irritation.[18]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b070875?utm_src=pdf-body
https://www.benchchem.com/product/b070875?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://patents.google.com/patent/CN101020628A/en
https://pubmed.ncbi.nlm.nih.gov/25727264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9068576/
https://pubmed.ncbi.nlm.nih.gov/37422440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8471095/
https://pubmed.ncbi.nlm.nih.gov/30050910/
https://www.biomolther.org/journal/download_pdf.php?doi=10.4062/biomolther.2009.17.3.263
https://onlineorganicchemistrytutor.com/reimer-tiemann-reaction/
https://www.benchchem.com/product/b070875?utm_src=pdf-body
https://www.benchchem.com/product/b070875?utm_src=pdf-body
https://pharm.sinocurechem.com/4-hydroxybenzaldehyde-structure-synthesis-applications-and-safety/
https://pharm.sinocurechem.com/4-hydroxybenzaldehyde-structure-synthesis-applications-and-safety/
https://pharm.sinocurechem.com/4-hydroxybenzaldehyde-structure-synthesis-applications-and-safety/
https://pharm.sinocurechem.com/4-hydroxybenzaldehyde-structure-synthesis-applications-and-safety/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]

o P280: Wear protective gloves/eye protection/face protection.[18]

e P302+P352: IF ON SKIN: Wash with plenty of soap and water.[18]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[18]

It is essential to handle this compound in a well-ventilated fume hood with appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization Diagrams
Proposed Synthetic Workflow

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pharm.sinocurechem.com/4-hydroxybenzaldehyde-structure-synthesis-applications-and-safety/
https://pharm.sinocurechem.com/4-hydroxybenzaldehyde-structure-synthesis-applications-and-safety/
https://pharm.sinocurechem.com/4-hydroxybenzaldehyde-structure-synthesis-applications-and-safety/
https://pharm.sinocurechem.com/4-hydroxybenzaldehyde-structure-synthesis-applications-and-safety/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde

Start Materials:
2,6-Difluorophenol
POCI3, DMF
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Caption: A flowchart illustrating the proposed synthetic workflow for 2,4-Difluoro-3-
hydroxybenzaldehyde.

Reactivity Profile
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Reactivity Profile of 2,4-Difluoro-3-hydroxybenzaldehyde

2,4-Difluoro-3-
hydroxybenzaldehyde

Aromatic Ring
Reactions

Oxidation to Reduction to Imine/Oxime Etherification Esterification Nucleophilic Aromatic
Carboxylic Acid Alcohol Formation Substitution

Click to download full resolution via product page

Caption: A diagram showing the potential reaction pathways for 2,4-Difluoro-3-
hydroxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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